Cas no 2138259-08-0 (1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole)

1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole structure
2138259-08-0 structure
Product name:1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole
CAS No:2138259-08-0
MF:C13H19N5
MW:245.323461771011
CID:5966592
PubChem ID:165451839

1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 2138259-08-0
    • EN300-741606
    • 1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole
    • Inchi: 1S/C13H19N5/c1-13(2,3)18-9-10(6-16-18)11-7-15-17-5-4-14-8-12(11)17/h6-7,9,14H,4-5,8H2,1-3H3
    • InChI Key: XEABRQKUYBDDCX-UHFFFAOYSA-N
    • SMILES: N12CCNCC1=C(C=N2)C1C=NN(C=1)C(C)(C)C

Computed Properties

  • Exact Mass: 245.16404563g/mol
  • Monoisotopic Mass: 245.16404563g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 47.7Ų

1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-741606-1.0g
1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole
2138259-08-0
1g
$0.0 2023-06-07

Additional information on 1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole

Comprehensive Overview of 1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole (CAS No. 2138259-08-0)

The compound 1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole (CAS No. 2138259-08-0) is a heterocyclic organic molecule featuring a unique fusion of pyrazole and pyrazolo[1,5-a]pyrazine rings. This structure has garnered significant interest in pharmaceutical and agrochemical research due to its potential as a versatile scaffold for drug discovery. The presence of a tert-butyl group enhances its lipophilicity, which is critical for membrane permeability in biological systems. Researchers are actively exploring its applications in modulating protein-protein interactions and enzyme inhibition, particularly in oncology and neurology.

In recent years, the demand for novel heterocyclic compounds like 1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole has surged, driven by advancements in high-throughput screening and fragment-based drug design. The compound’s CAS No. 2138259-08-0 is frequently searched in academic databases and patent filings, reflecting its relevance in medicinal chemistry. Its structural complexity also makes it a candidate for catalysis and material science applications, where rigid frameworks are prized for stability.

One of the most pressing questions in online forums revolves around the synthetic routes for 1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole. Optimized methodologies often involve Pd-catalyzed cross-coupling or multicomponent reactions, which balance yield and scalability. Environmental concerns have also prompted studies into green chemistry approaches, such as solvent-free synthesis or biocatalysis, aligning with the broader trend toward sustainable practices in chemical manufacturing.

The compound’s physicochemical properties, including logP, pKa, and solubility, are critical for its bioavailability and formulation development. Computational tools like molecular docking and QSAR modeling are increasingly used to predict its interactions with biological targets, reducing reliance on empirical trials. These techniques are particularly relevant given the rise of AI-driven drug discovery, a hot topic in both industry and academia.

Beyond pharmaceuticals, 1-tert-butyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}-1H-pyrazole has potential in agrochemical innovation. Its structural motifs resemble those of pesticidal agents, sparking investigations into its efficacy against resistant pest strains. This aligns with global efforts to address food security challenges through advanced crop protection technologies.

In summary, CAS No. 2138259-08-0 represents a multifaceted compound with broad applicability. Its integration into drug discovery pipelines and material science underscores its value, while ongoing research continues to uncover new dimensions of its utility. As the scientific community prioritizes precision medicine and sustainable chemistry, this compound is poised to remain a focal point of innovation.

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